2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
This compound is a triazole-based acetamide derivative featuring dual furan moieties and an isopropyl-substituted phenyl group. Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring . The compound has demonstrated notable anti-exudative activity (AEA) in preclinical studies, reducing inflammation in rat models at 10 mg/kg, though less potent than diclofenac sodium (8 mg/kg) . Its structure-activity relationship (SAR) highlights the importance of the furan substituents and the N-aryl group in modulating biological effects.
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H22N4O3S/c1-15(2)17-8-3-4-9-18(17)23-20(27)14-30-22-25-24-21(19-10-6-12-29-19)26(22)13-16-7-5-11-28-16/h3-12,15H,13-14H2,1-2H3,(H,23,27) |
InChI Key |
HWEBPLPIXTYAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-yl and furan-2-ylmethyl intermediates, which are then reacted with a triazole derivative
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced triazole compounds, and substituted acetamides.
Scientific Research Applications
2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Furan vs. Pyridine : Replacement of furan with pyridine (e.g., ) increases molecular weight but may alter solubility and receptor interactions.
- Aryl Group Effects : The 2,4,6-trimethylphenyl analog shows lower AEA (52.5%) than the target compound (68.2%), suggesting steric hindrance or reduced electronic interactions.
Pharmacological Performance Relative to Reference Drugs
In rat models, the target compound’s AEA (68.2%) is inferior to diclofenac sodium (82.4% at 8 mg/kg) but superior to many analogs . Substitutions at the 4th position of the triazole ring (e.g., fluorine, chlorine, methoxy) enhance activity, as seen in derivatives with AEA >70% .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide represents a novel class of triazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₆H₁₅N₃O₂S
- Molecular Weight : 305.37 g/mol
The compound features a triazole ring, furan moieties, and a sulfanyl group, which are crucial for its biological activity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Triazole Ring | 1,2,4-triazole |
| Furan Groups | Two furan rings |
| Sulfanyl Group | Present at the 3-position of triazole |
| Acetamide Side Chain | N-[2-(propan-2-yl)phenyl] |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains.
Case Study: Antimicrobial Testing
A study investigated the antimicrobial activity of several triazole derivatives, including those structurally similar to our compound. The testing involved standard strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined using serial dilution methods.
Table 2: Antimicrobial Activity Results
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against P. aeruginosa |
|---|---|---|---|
| 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide | 20 | 40 | 60 |
| Comparative Triazole Derivative A | 15 | 35 | 55 |
| Comparative Triazole Derivative B | 25 | 45 | 70 |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. Modifications such as the introduction of alkyl groups or varying the substituents on the triazole ring have been shown to affect antimicrobial potency significantly.
Findings from Research
- Alkyl Substituents : Increasing the length of alkyl substituents generally enhances antimicrobial activity.
- Furan Moieties : The presence of furan rings contributes positively to the overall activity by stabilizing the molecular structure.
- Sulfanyl Group : This group plays a critical role in enhancing the interaction with microbial targets.
The proposed mechanism by which these compounds exert their antimicrobial effects includes:
- Inhibition of cell wall synthesis.
- Disruption of DNA replication processes.
- Interference with protein synthesis.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) are standard .
- Analytical Validation : NMR (¹H/¹³C) and HPLC (>95% purity) confirm structural integrity .
Q. How is the molecular structure of the compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and confirms substituent positions .
- X-ray Crystallography : Resolves 3D conformation, especially triazole ring planarity and sulfanyl-acetamide linkage geometry .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~485) .
Q. What in vitro models are appropriate for initial biological screening of its anti-exudative activity?
- Methodological Answer :
- Formalin-Induced Edema in Rats : Quantifies anti-exudative effects by measuring paw volume reduction post-administration (dose range: 10–50 mg/kg) .
- Histopathological Analysis : Assesses leukocyte infiltration and tissue inflammation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
- Methodological Answer : SAR focuses on substituent effects:
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance target affinity .
Q. What computational strategies predict the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Identifies binding poses in enzyme active sites (e.g., COX-2, EGFR). Triazole and furan moieties show strong π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
- Pharmacophore Modeling : Maps hydrogen bond acceptors (sulfanyl group) and hydrophobic regions (furan rings) .
Q. How can contradictions in biological activity data across experimental models be resolved?
- Methodological Answer :
- Environmental Factors : Adjust assay conditions (e.g., pH, serum protein content) to mimic in vivo environments .
- Dose-Response Curves : Compare EC₅₀ values in different models (e.g., cancer cell lines vs. microbial assays) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., furan ring oxidation) .
Data Contradiction Analysis Example
Issue : Discrepant antimicrobial activity in Gram-positive vs. Gram-negative bacteria.
Resolution :
- Membrane Permeability : Gram-negative outer membrane reduces compound uptake; use efflux pump inhibitors (e.g., PAβN) to validate .
- Biofilm Assays : Test activity under biofilm vs. planktonic conditions; furan derivatives often show reduced efficacy in biofilms .
Key Reaction Pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
